molecular formula C17H19N B1617864 1,4,5,8,9-Pentamethylcarbazole CAS No. 27477-88-9

1,4,5,8,9-Pentamethylcarbazole

Cat. No. B1617864
CAS RN: 27477-88-9
M. Wt: 237.34 g/mol
InChI Key: LKVSJOBCOXSNCF-UHFFFAOYSA-N
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Description

1,4,5,8,9-Pentamethylcarbazole is a chemical compound with the linear formula C17H19N . It has a molecular weight of 237.34 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 1,4,5,8,9-Pentamethylcarbazole is represented by the SMILES string Cc1ccc(C)c2c1n(C)c3c(C)ccc(C)c23 . This indicates the presence of carbon © and nitrogen (N) atoms in its structure .

Scientific Research Applications

Luminescent Material Development

1,4,5,8,9-Pentamethylcarbazole (PMC) has been researched for its potential in creating new materials with unique luminescent properties. A study demonstrated that oxidative polymerization of PMC yielded a poly(3,6-carbazole) with a twisted structure, which emits bright blue-violet light. This characteristic makes it suitable for the development of efficient light-emitting diodes (LEDs) (Siove & Adès, 2004).

Blue Light Emitting Diodes

PMC has been used as a blue emitter in multilayer light-emitting diodes. Research shows that devices with PMC and specific configurations can emit very pure and bright blue light. This application is significant for the advancement of display and lighting technologies (Fischer et al., 2004).

Petrochemical Analysis

In the petrochemical industry, PMC has been identified in high-boiling petroleum distillates. Its presence and structure were analyzed, contributing to the understanding of the chemical composition of petroleum products (Carruthers, 1968).

Bioactivity Studies

Research has included PMC in the study of various bioactive compounds. It has been part of the synthesis of compounds screened for antibacterial, antifungal, and enzyme inhibition potential. These studies expand the understanding of PMC's role in medicinal chemistry (Virk et al., 2023).

Anticancer Research

PMC has been a part of the synthesis and evaluation of new compounds with potential antitumor properties. These studies contribute to the development of novel chemotherapeutic agents (Jasztold-Howorko et al., 1994).

Antimicrobial Activity

PMC derivatives have been synthesized and evaluated for their antimicrobial activities, contributing to the search for new antimicrobial agents in pharmaceutical research (Salih et al., 2016).

properties

IUPAC Name

1,4,5,8,9-pentamethylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N/c1-10-6-8-12(3)16-14(10)15-11(2)7-9-13(4)17(15)18(16)5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVSJOBCOXSNCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=C(C=CC(=C3N(C2=C(C=C1)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346997
Record name 1,4,5,8,9-Pentamethylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,5,8,9-Pentamethylcarbazole

CAS RN

27477-88-9
Record name 1,4,5,8,9-Pentamethylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,5,8,9-Pentamethylcarbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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